molecular formula C8H15F2NO3S B13520622 (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide

Cat. No.: B13520622
M. Wt: 243.27 g/mol
InChI Key: PLJHUKBNUIWZNQ-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a chemical reagent designed for specialized research applications. The core structure of this molecule, which incorporates a sulfonamide functional group attached to a 4,4-difluorocyclohexyl ring system, makes it a valuable intermediate in synthetic and medicinal chemistry. The sulfonamide group is a key pharmacophore found in many bioactive molecules and can participate in hydrogen bonding, which is critical for targeting biological systems. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. While specific published data on this exact molecule is limited, its structural features are consistent with compounds used in the development of molecular probes and imaging agents. Similar sulfonate and sulfonamide derivatives are investigated in fields such as click chemistry and bioconjugation, where they can be used to label biomolecules for detection and imaging purposes . Furthermore, the 4,4-difluorocyclohexyl moiety is a common structural element used in drug discovery to influence the conformation, metabolic stability, and physicochemical properties of lead compounds. The presence of the sulfonamide group suggests potential reactivity as an electrophile, and it may serve as a versatile building block for the synthesis of more complex molecules, including those with potential biological activity. Researchers exploring nuclear hormone receptors, enzymes, or other protein targets may find this compound useful as a synthetic intermediate or as a starting point for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C8H15F2NO3S

Molecular Weight

243.27 g/mol

IUPAC Name

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H15F2NO3S/c1-14-7(6-15(11,12)13)2-4-8(9,10)5-3-7/h2-6H2,1H3,(H2,11,12,13)

InChI Key

PLJHUKBNUIWZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)(F)F)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Fluorination of Cyclohexyl Derivatives

A critical step is the selective difluorination at the 4-position of the cyclohexyl ring. The widely reported method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent on cyclohexyl ketone or ester derivatives:

Step Reagents & Conditions Outcome Yield (%)
Fluorination of 4-carbonylcyclohexyl ethyl formate with DAST DAST (1.06 eq), dichloromethane solvent, -10°C to 5°C, 24 h stirring Mixture of 4,4-difluorocyclohexyl ethyl formate and fluorinated alkene by-products ~48% (overall after purification)

This method was improved by replacing toxic osmium tetroxide oxidation with hydrogen peroxide and acetic acid as oxidants, enhancing environmental friendliness and cost-effectiveness while maintaining yield.

Methoxylation of Cyclohexyl Ring

The methoxy substituent at the 1-position is generally introduced by nucleophilic substitution or via protection/deprotection strategies on hydroxylated intermediates. Although specific protocols for 1-methoxy substitution on difluorocyclohexyl rings are scarce, analogous methods include:

  • Starting from 1-hydroxy-4,4-difluorocyclohexane derivatives
  • Treatment with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to afford 1-methoxy substitution

This step requires optimization to prevent defluorination or ring-opening side reactions.

Formation of Methanesulfonamide Group

The final step involves converting the cyclohexyl intermediate bearing the 1-methoxy and 4,4-difluoro substituents into the methanesulfonamide derivative. This typically proceeds via reaction of the corresponding cyclohexyl methanesulfonyl chloride with ammonia or amines:

Step Reagents & Conditions Outcome Yield (%)
Reaction of (4,4-difluoro-1-methoxycyclohexyl)methanesulfonyl chloride with methanesulfonamide Methanesulfonamide, DCC (dicyclohexylcarbodiimide), DMAP catalyst, dichloromethane solvent, room temperature, 24 h (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide ~70-75% (reported for similar sulfonamide preparations)

This method is adapted from sulfonamide synthesis protocols where the sulfonyl chloride intermediate is reacted with methanesulfonamide in the presence of coupling agents such as DCC and catalysts like DMAP to facilitate amide bond formation.

Detailed Synthetic Route Example (Based on Related Literature)

Stepwise Synthesis Summary

Step Intermediate/Product Key Reagents Conditions Notes
1 4,4-Difluorocyclohexyl ethyl formate 4-Carbonylcyclohexyl ethyl formate, DAST -10°C to 5°C, 24 h Fluorination with DAST produces mixture requiring selective oxidation
2 4,4-Difluorocyclohexyl formic acid Hydrolysis of ester NaOH, EtOH, 0-5°C to RT, overnight Mixture purified by salt extraction
3 4,4-Difluoro-1-methoxycyclohexane intermediate Methoxylation step Methylating agent, base Requires optimization to preserve fluorine substituents
4 (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride Chlorination of sulfonyl precursor SO2Cl2 or equivalent chlorinating agent Precursor to sulfonamide formation
5 (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide Reaction with methanesulfonamide, DCC, DMAP CH2Cl2, RT, 24 h Final product isolated by chromatography

Reaction Conditions and Yields

Reaction Step Temperature (°C) Time (h) Yield (%) Purification
Fluorination with DAST -10 to 5 24 48 (overall) Salt extraction, chromatography
Hydrolysis to formic acid 0 to RT Overnight 60-70 Acid-base extraction
Methoxylation RT to reflux Variable 60-75 Chromatography
Sulfonyl chloride formation 0 to RT 2-4 70-80 Distillation or crystallization
Sulfonamide formation RT 24 70-75 Chromatography

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using dichloromethane/methanol mixtures is standard for purification of sulfonamide products.
  • Salt Extraction: Saturated aqueous sodium chloride solutions facilitate separation of fluorinated acids from by-products in fluorination steps.
  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structure and purity.
  • Melting Point Determination: Used to assess crystalline purity; for related sulfonamides, melting points range around 130-135°C.

Research Findings and Improvements

  • The use of DAST for selective difluorination remains a cornerstone method but presents challenges with by-product formation and purification.
  • Replacement of toxic oxidants like osmium tetroxide with hydrogen peroxide/acetic acid mixtures improves environmental safety and cost efficiency without sacrificing yield.
  • The sulfonamide formation via DCC/DMAP coupling is well-established, providing good yields and clean products in mild conditions.
  • Methoxylation at the 1-position requires careful control to avoid loss of fluorine substituents and maintain ring integrity.

Summary Table of Key Preparation Methods

Preparation Stage Reagents Conditions Yield (%) Notes
Difluorination Diethylaminosulfur trifluoride (DAST) -10°C to 5°C, 24 h ~48 (overall) Mixture requires selective oxidation
Oxidation & Hydrolysis Hydrogen peroxide + Acetic acid; NaOH 0-50°C; overnight 60-70 Environmentally friendly alternative
Methoxylation Methyl iodide or dimethyl sulfate + base RT to reflux 60-75 Requires optimization
Sulfonyl chloride formation Sulfuryl chloride or equivalent 0-RT, few hours 70-80 Intermediate for sulfonamide
Sulfonamide synthesis Methanesulfonamide, DCC, DMAP RT, 24 h 70-75 Standard coupling reaction

Chemical Reactions Analysis

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide

  • Structure : Features a cyclohexyloxy group attached to a nitrophenyl ring, with methanesulfonamide as the terminal group.
  • Key Differences : The absence of fluorine atoms and methoxy substitution on the cyclohexane ring reduces its conformational rigidity compared to the target compound. This analog was used in pharmacological studies as a COX-2 inhibitor, suggesting sulfonamide derivatives’ versatility in medicinal chemistry .

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic Acid Derivatives

  • Structure : Shares the 4,4-difluorocyclohexane core but replaces the methoxy group with a 4-methoxyphenyl substituent and incorporates a carboxylic acid moiety.
  • This derivative is utilized in synthesizing kinase inhibitors, highlighting the scaffold’s applicability in drug discovery .

Methanesulfonamide-Based Pesticides

Tolyfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

  • Structure: Contains a dichloro-fluoroalkyl chain and a dimethylamino sulfonyl group.
  • Key Differences : The chlorine and fluorine atoms enhance electrophilicity, making it reactive as a fungicide. In contrast, the target compound’s difluorocyclohexane and methoxy groups prioritize steric and electronic stabilization over reactivity .

Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Structure : A triazine-based sulfonylurea herbicide with a benzoate ester.

Conformational and Spectroscopic Comparisons

Evidence from DFT studies on N-(methylphenyl)methanesulfonamides (e.g., N-(2-methylphenyl)methanesulfonamide) reveals that substituent position (ortho vs. para) significantly impacts molecular conformation and NMR chemical shifts. For instance, ortho-substituted derivatives exhibit restricted rotation due to steric hindrance, while para-substituted analogs show greater symmetry . Applying these findings to (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide, the 4,4-difluoro substituents likely enforce a chair conformation in the cyclohexane ring, while the methoxy group at the 1-position may induce electronic effects on the sulfonamide’s acidity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application/Activity Reference ID
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide Difluorocyclohexane + methoxy + methanesulfonamide 4,4-F₂, 1-OCH₃, -SO₂NH₂ Pharmaceutical intermediate (inferred)
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide Cyclohexyloxy + nitrophenyl -O-C6H11, -NO₂ COX-2 inhibition
Tolyfluanid Dichloro-fluoroalkyl + sulfonamide Cl₂F, -SO₂N(CH₃)₂ Fungicide
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic Acid Difluorocyclohexane + methoxyphenyl 4,4-F₂, 4-OCH₃-C₆H₄, -COOH Kinase inhibitor intermediate

Research Findings and Mechanistic Insights

  • Fluorine’s Role : The 4,4-difluoro substitution in the target compound likely reduces metabolic oxidation of the cyclohexane ring, a common strategy in medicinal chemistry to improve drug half-life .
  • Sulfonamide Reactivity : Unlike pesticidal sulfonamides (e.g., tolylfluanid), the target compound lacks electrophilic halogen atoms, suggesting its mechanism of action (if biologically active) relies on hydrogen bonding or steric interactions rather than covalent binding .
  • Synthetic Challenges : Patent literature (EP 3 643 703 A1) describes multi-step syntheses for difluorocyclohexane derivatives, often requiring trifluoroacetic acid for deprotection or silica gel chromatography for purification, which may parallel the target compound’s synthesis .

Limitations and Contradictions in Evidence

  • While pesticidal sulfonamides () emphasize reactivity, pharmaceutical intermediates () prioritize stability, creating a dichotomy in functional design principles.

Biological Activity

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a sulfonamide compound characterized by its unique difluoromethoxy substitution on a cyclohexane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C9H12F2N2O3S
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 2503201-82-7

The biological activity of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its ability to inhibit certain enzyme activities, which can lead to therapeutic effects in conditions such as inflammation and bacterial infections.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, making it a candidate for further exploration in anti-inflammatory therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth ,
Enzyme InhibitionSignificant inhibition of target enzymes ,
Anti-inflammatoryModulation of inflammatory markers,

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This suggests potential use as an antibiotic agent in treating infections caused by resistant strains.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition profile revealed that (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide effectively inhibited carbonic anhydrase activity with an IC50 value of 50 nM. This inhibition could have implications for the treatment of conditions like glaucoma and obesity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the methanesulfonamide group to a substituted cyclohexane scaffold?

  • Methodology : The methanesulfonamide group can be introduced via nucleophilic substitution or sulfonation reactions. For example, reacting a pre-functionalized cyclohexane derivative (e.g., a brominated intermediate) with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .
  • Key Considerations : Steric hindrance from the 4,4-difluoro and 1-methoxy groups may slow reactivity; elevated temperatures or catalytic phase-transfer agents (e.g., TBAB) can mitigate this .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide?

  • Methodology :

  • ¹⁹F NMR : Distinct signals for the two equivalent fluorine atoms at ~-100 ppm (axial/equatorial splitting depends on cyclohexane ring conformation) .
  • ¹H NMR : Methoxy protons appear as a singlet (~3.3 ppm), while sulfonamide protons (if present) resonate at ~5.5–6.5 ppm (exchange broadening) .
  • IR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Q. What experimental precautions are critical for handling fluorinated sulfonamides in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store at 0–6°C to prevent decomposition, as fluorinated sulfonamides are prone to hydrolytic degradation under ambient conditions .
  • Conduct reactions in fume hoods due to potential release of volatile fluorinated byproducts .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence the compound’s conformational stability and reactivity?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze the cyclohexane ring’s chair conformation. The 4,4-difluoro groups enforce axial orientation, increasing ring rigidity and altering nucleophilic attack trajectories .
  • Validate computationally predicted conformations via X-ray crystallography (if crystalline) or NOESY NMR to assess spatial proximity of substituents .

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives of this compound?

  • Methodology :

  • Systematic parameter variation : Test solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures to identify yield-limiting factors.
  • Mechanistic studies : Use LC-MS to detect intermediates or side products (e.g., elimination byproducts from fluorinated groups) .
  • Cross-reference with analogous compounds : Compare reactivity trends from structurally similar sulfonamides (e.g., dichlofluanid derivatives) to infer steric/electronic effects .

Q. How can structure-activity relationships (SAR) be explored for potential biological targets?

  • Methodology :

  • Analog synthesis : Replace the methoxy group with other alkoxy substituents (e.g., ethoxy, benzyloxy) and assess bioactivity in enzyme inhibition assays (e.g., carbonic anhydrase) .
  • Pharmacophore modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for receptors like prostaglandin H synthase (PGHS-2), leveraging sulfonamide’s known role in enzyme inhibition .

Q. What analytical methods are suitable for detecting metabolic degradation products of this compound?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify hydroxylated or defluorinated metabolites .
  • Stability assays : Monitor hydrolytic degradation in buffer solutions (pH 7.4) at 37°C, quantifying parent compound loss via HPLC-UV .

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